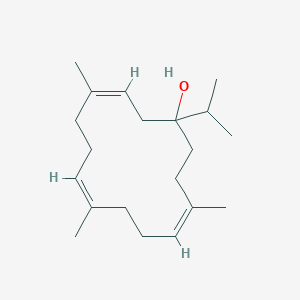
Serratol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Serratol can be isolated from the resin of Boswellia serrata using high-performance thin-layer chromatography (HPTLC). The resin is first extracted using solvents like hexane, ethyl acetate, toluene, and chloroform. The extract is then subjected to HPTLC for the separation and quantification of this compound .
Industrial Production Methods: The industrial production of this compound involves the extraction of Boswellia serrata resin followed by purification using chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Serratol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation of this compound can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidation of this compound leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction results in the formation of saturated alcohols.
Substitution: Halogenation produces halogenated derivatives of this compound.
Scientific Research Applications
Serratol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies for the identification and quantification of similar diterpenes.
Biology: Investigated for its neuroactive properties and potential use in treating neurological disorders.
Medicine: Studied for its anti-inflammatory and antiprotozoal activities, making it a potential candidate for developing new therapeutic agents.
Industry: Utilized in the formulation of cosmetics and personal care products due to its anti-inflammatory and antioxidant properties
Mechanism of Action
Serratol exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.
Antiprotozoal Activity: Disrupts the cellular membrane of protozoan pathogens, leading to cell death.
Neuroactive Properties: Modulates neurotransmitter release and receptor activity in the central nervous system
Comparison with Similar Compounds
Serratol is compared with other cembrane-type diterpenes and boswellic acids:
Similar Compounds: Incensole, incensole oxide, and iso-incensole oxide.
Uniqueness: this compound is unique due to its specific stereochemistry and higher potency in antiprotozoal activity compared to other diterpenes .
Properties
CAS No. |
67814-27-1 |
|---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(3Z,7Z,11Z)-4,8,12-trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C20H34O/c1-16(2)20(21)14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,11-12,16,21H,6-7,9-10,13-15H2,1-5H3/b17-8-,18-12-,19-11- |
InChI Key |
ZVWXZFYWLABNOW-XBMWAWDJSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\CC(CC/C(=C\CC1)/C)(C(C)C)O)/C |
Canonical SMILES |
CC1=CCCC(=CCC(CCC(=CCC1)C)(C(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13420262.png)
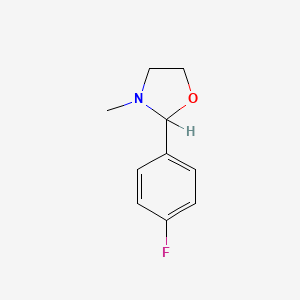




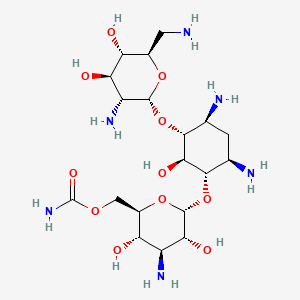

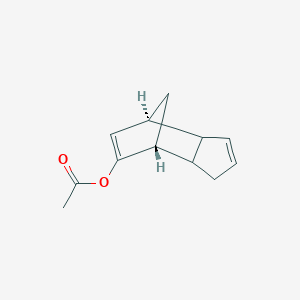
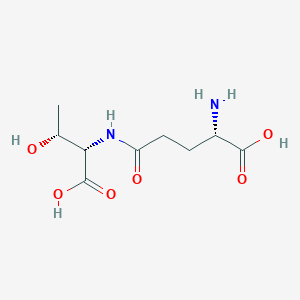
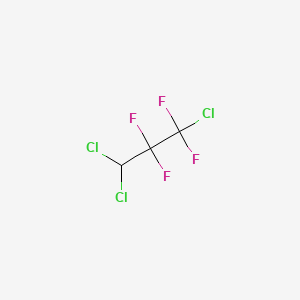

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)

